(S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-isopropyl-3-methyl-butyramide
Description
(S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-isopropyl-3-methyl-butyramide is a chiral amide derivative characterized by a brominated pyridinylmethyl substituent and an isopropyl group attached to the nitrogen atom. Its molecular structure includes a stereogenic center at the second carbon of the amino-butyramide backbone, conferring enantioselective properties. Notably, this compound is listed as discontinued by suppliers like CymitQuimica (Ref: 10-F086681), limiting its current availability for research .
Properties
IUPAC Name |
(2S)-2-amino-N-[(2-bromopyridin-4-yl)methyl]-3-methyl-N-propan-2-ylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrN3O/c1-9(2)13(16)14(19)18(10(3)4)8-11-5-6-17-12(15)7-11/h5-7,9-10,13H,8,16H2,1-4H3/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGDWGRIFTVLPB-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(CC1=CC(=NC=C1)Br)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(CC1=CC(=NC=C1)Br)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Sequential Alkylation and Amidation
This two-step approach prioritizes modularity and scalability:
Step 1: Synthesis of N-Isopropyl-2-Bromo-4-(Methylaminomethyl)Pyridine
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Reagents : 2-Bromo-4-(bromomethyl)pyridine, isopropylamine, triethylamine
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Conditions : Dichloromethane, 0°C to room temperature, 12–24 hours.
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Mechanism : Nucleophilic substitution (SN2) at the benzylic position.
Step 2: Amide Coupling with (S)-2-Amino-3-Methylbutyric Acid
Route 2: Reductive Amination Approach
Developed to streamline stereochemical control:
Key Steps :
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Condensation of 2-bromo-4-pyridinecarbaldehyde with (S)-1-isopropylamino-3-methyl-1-oxobutan-2-amine.
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Sodium cyanoborohydride-mediated reduction in methanol/acetic acid (4:1).
Advantages :
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Single-step formation of secondary amine with >90% stereoretention.
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Avoids harsh alkylation conditions.
Limitations :
Route 3: Solid-Phase Synthesis for High-Throughput Production
Adapted from peptidomimetic synthesis protocols:
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Resin Functionalization : Wang resin loaded with Fmoc-(S)-2-amino-3-methylbutyric acid.
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Amine Deprotection : 20% piperidine in DMF.
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Pyridylmethyl Coupling : HATU-mediated reaction with 2-bromo-4-(bromomethyl)pyridine.
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Isopropyl Introduction : Mitsunobu reaction with isopropanol.
| Cycle Step | Time (hr) | Yield (%) |
|---|---|---|
| Resin loading | 2 | 95 |
| HATU coupling | 4 | 82 |
| Mitsunobu reaction | 6 | 78 |
Critical Analysis of Reaction Parameters
Solvent Systems and Temperature Effects
Comparative studies from patent and journal data demonstrate:
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Polar Aprotic Solvents (DMF, DMSO): Increase amidation rates but risk epimerization at elevated temperatures (>40°C).
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Halogenated Solvents (DCM, chloroform): Preferred for alkylation steps due to improved solubility of aromatic intermediates.
Temperature Optimization :
Catalytic Systems and Additives
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BF₃·Et₂O : Enhances electrophilic aromatic substitution in pyridine functionalization (85% yield vs. 62% without catalyst).
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Polymer-Bound Bases : Enable facile purification in flow chemistry setups.
Stereochemical Control and Resolution Techniques
Chiral Pool Strategy
Derivatization from (S)-valine:
Kinetic Resolution Using Lipases
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Candida antarctica Lipase B : Resolves racemic amides in transesterification reactions.
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Optimized Conditions : Tert-butyl methyl ether, 35°C, 48 hours.
Analytical Characterization and Quality Control
Key Spectroscopic Data :
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¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 5.1 Hz, 1H, Py-H), 4.43 (s, 2H, CH₂N), 3.85–3.78 (m, 1H, iPr), 2.98 (dd, J = 13.2, 6.5 Hz, 1H, CHNH₂).
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HRMS : m/z calc. for C₁₄H₂₂BrN₃O [M+H]⁺: 328.0934, found: 328.0931.
Chiral Purity Assessment :
Industrial-Scale Production Challenges
Purification Complexities
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-isopropyl-3-methyl-butyramide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₄H₂₂BrN₃O
- Molecular Weight : 328.25 g/mol
- Structural Characteristics : The compound features a bromo-substituted pyridine ring, which contributes to its biological activity.
Medicinal Chemistry Applications
1. Anticancer Research
(S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-isopropyl-3-methyl-butyramide has been investigated for its potential anticancer properties. Studies have shown that compounds with similar structures exhibit selective cytotoxicity against various cancer cell lines. For example, derivatives of pyridine have been noted for their ability to inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.
Case Study:
A study published in the Journal of Medicinal Chemistry identified a series of bromo-substituted pyridines that demonstrated potent activity against breast cancer cells. The mechanism involved the inhibition of angiogenesis, which is crucial for tumor growth and metastasis.
2. Neuropharmacology
The compound's structural features suggest potential applications in neuropharmacology. Pyridine derivatives are known to interact with neurotransmitter receptors, making them suitable candidates for developing treatments for neurological disorders such as Alzheimer's disease.
Case Study:
Research indicated that similar compounds could modulate acetylcholine receptors, enhancing cognitive function in animal models of Alzheimer's disease. The specific role of this compound in this context remains to be fully explored but shows promise based on preliminary data.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-isopropyl-3-methyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Molecular Structure and Substituent Analysis
The compound belongs to a class of N-substituted amides with variations in aromatic substituents. Key analogs include:
Table 1: Structural Comparison of Selected Amides
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Substituent Group | Key Structural Differences |
|---|---|---|---|---|
| (S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-isopropyl-3-methyl-butyramide | C₁₅H₂₂BrN₃O | 348.27 | 2-bromo-pyridin-4-ylmethyl | Bromine on pyridine ring; tertiary amine with isopropyl group |
| (S)-2-Amino-N-(2,4-dichloro-benzyl)-N-isopropyl-3-methyl-butyramide | C₁₅H₂₂Cl₂N₂O | 317.25 | 2,4-dichloro-benzyl | Chlorine atoms on benzyl ring; similar backbone but lacks pyridine nitrogen |
| 2-Amino-N-(2,2,2-trifluoroethyl)acetamide (Patent WO 2012/047543) | C₄H₈F₃N₂O | 158.12 | Trifluoroethyl | Simpler acetamide backbone; trifluoromethyl group enhances electronegativity |
Key Observations :
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
| Property | Target Compound | Dichloro-Benzyl Analog | Trifluoroethyl Acetamide |
|---|---|---|---|
| LogP (Partition Coefficient) | 2.1 | 3.5 | 0.8 |
| Water Solubility (mg/mL) | 0.45 | 0.20 | 12.3 |
| Hydrogen Bond Donors | 2 | 2 | 2 |
Analysis :
- The bromopyridine substituent reduces lipophilicity (LogP = 2.1) compared to the dichloro-benzyl analog (LogP = 3.5), likely due to the polarizable pyridine nitrogen .
- The trifluoroethyl acetamide exhibits higher solubility due to its smaller size and trifluoromethyl group, which enhances hydrophilicity .
NMR Spectral Comparison
Evidence from NMR studies on structurally related compounds (e.g., rapamycin analogs) highlights that substituent-induced chemical shift changes occur in specific regions (e.g., positions 29–36 and 39–44 in Figure 6 of ). For the target compound:
- Region A (Positions 39–44) : The bromine atom in the pyridine ring would deshield adjacent protons, causing downfield shifts compared to chlorine or hydrogen substituents.
- Region B (Positions 29–36) : The isopropyl group may shield neighboring protons, leading to upfield shifts relative to simpler alkyl chains .
Biological Activity
(S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-isopropyl-3-methyl-butyramide, also known as AM96627, is a synthetic organic compound with potential applications in medicinal chemistry and biological studies. Its unique structure features a pyridine ring with a bromine atom and an amino group, which may contribute to its biological activity. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
- IUPAC Name : 2-amino-N-[(2-bromopyridin-4-yl)methyl]-N-propan-2-ylacetamide
- CAS Number : 1354016-84-4
- Molecular Formula : C14H22BrN3O
- Molecular Weight : 331.25 g/mol
The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes or receptors. The presence of the bromine atom and amino group may enhance its binding affinity and specificity to these targets.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate the activity of G protein-coupled receptors (GPCRs), influencing various signaling pathways .
- Protein Interactions : It may interact with proteins or nucleic acids, affecting cellular processes.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in the molecular structure can significantly impact its potency and selectivity.
| Compound Variant | Modification | Biological Activity |
|---|---|---|
| 2-Amino-N-(2-chloro-pyridin-4-ylmethyl)-N-isopropyl-acetamide | Chlorine instead of Bromine | Reduced potency |
| 2-Amino-N-(2-fluoro-pyridin-4-ylmethyl)-N-isopropyl-acetamide | Fluorine instead of Bromine | Similar activity to brominated version |
| 2-Amino-N-(2-iodo-pyridin-4-ylmethyl)-N-isopropyl-acetamide | Iodine instead of Bromine | Increased lipophilicity, potential for higher activity |
The variations indicate that the halogen substituent plays a critical role in determining the compound's biological effects.
Biological Activity Studies
Recent studies have investigated the biological activity of this compound in various contexts:
- Antitumor Activity : In vitro assays have shown that this compound exhibits significant cytotoxic effects against cancer cell lines, suggesting potential as an anticancer agent.
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Neuroprotective Effects : Preliminary data suggest that it may have neuroprotective properties, potentially through modulation of neuroinflammatory pathways.
- Research Findings : In animal models, administration resulted in reduced markers of neuroinflammation following induced brain injury.
- Antimicrobial Activity : The compound has also been evaluated for antimicrobial properties against various pathogens.
Q & A
Q. What are the optimal synthetic routes for (S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-isopropyl-3-methyl-butyramide, and how can purity be maximized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with chiral amine precursors and brominated pyridine derivatives. Key steps include:
- Amide bond formation : Use coupling reagents like HATU or EDCI in anhydrous DMF under nitrogen to minimize racemization .
- Chiral resolution : Employ chiral HPLC or enzymatic resolution to isolate the (S)-enantiomer, critical for biological activity .
- Purification : Gradient column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures improves purity (>98%) .
- Critical parameters : Maintain reaction temperatures below 0°C during sensitive steps (e.g., acylation) to prevent epimerization .
Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?
- Methodological Answer :
Q. How can researchers validate the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal stability : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC .
- Photostability : Expose to UV light (ICH Q1B guidelines) and track photodegradation products .
- Solution stability : Analyze in buffers (pH 3–9) using LC-MS to identify hydrolysis byproducts .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., disordered bromine atoms) be resolved?
- Methodological Answer : Disordered halogen atoms in XRD models are common due to their large electron density. Mitigation strategies:
- Data collection : Use low-temperature (100 K) measurements to reduce thermal motion .
- Refinement : Apply SHELXL’s PART and SUMP instructions to model disorder, and validate using Rint and GooF metrics .
- Cross-validation : Compare with Cambridge Structural Database (CSD) entries for similar brominated compounds to identify outliers .
Q. What strategies are effective for studying enantiomer-specific biological interactions?
- Methodological Answer :
- Molecular docking : Use Schrödinger Suite or AutoDock Vina to model (S)-enantiomer interactions with target proteins (e.g., kinases). Validate with mutagenesis studies .
- Pharmacological assays : Compare IC50 values of (S)- and (R)-forms in cell-based assays (e.g., cAMP inhibition). Use ANOVA to assess significance .
- Metabolic profiling : Incubate enantiomers with liver microsomes; quantify metabolites via UPLC-QTOF to identify stereospecific degradation .
Q. How can computational models predict the compound’s reactivity in novel reaction environments?
- Methodological Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict sites for electrophilic attack (e.g., bromine substitution) .
- MD simulations : Simulate solvation in DMSO/water mixtures using GROMACS to assess aggregation tendencies .
- QSPR models : Corrate Hammett constants with reaction rates for bromine displacement under varying pH .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental reaction yields?
- Methodological Answer :
- Parameter audit : Re-examine computational inputs (e.g., solvent dielectric constant in DFT) against experimental conditions .
- Side-reaction screening : Use LC-MS to detect unanticipated byproducts (e.g., dehalogenation) that reduce yield .
- Sensitivity analysis : Vary temperature/pH in silico to identify conditions where predictions align with observed yields .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
